1-(4-Amino-3-thiocyanatophenyl)ethanone
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Overview
Description
1-(4-Amino-3-thiocyanatophenyl)ethanone is an organic compound with the molecular formula C9H8N2OS. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of compounds containing thiocyanate and amino groups . This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-thiocyanatophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-aminoacetophenone with thiocyanate under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-3-thiocyanatophenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.
Substitution: The amino and thiocyanate groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
1-(4-Amino-3-thiocyanatophenyl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-thiocyanatophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s thiocyanate group can participate in nucleophilic reactions, while the amino group can form hydrogen bonds or engage in other interactions with biological molecules . These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(4-Amino-3-cyanophenyl)ethanone: Similar in structure but with a cyanide group instead of a thiocyanate group.
1-(4-Amino-3-methylphenyl)ethanone: Contains a methyl group instead of a thiocyanate group.
1-(4-Amino-3-nitrophenyl)ethanone: Features a nitro group in place of the thiocyanate group.
Uniqueness: 1-(4-Amino-3-thiocyanatophenyl)ethanone is unique due to its thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(5-acetyl-2-aminophenyl) thiocyanate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6(12)7-2-3-8(11)9(4-7)13-5-10/h2-4H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEILPULDBVFMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)SC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743608 |
Source
|
Record name | 5-Acetyl-2-aminophenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14505-89-6 |
Source
|
Record name | 5-Acetyl-2-aminophenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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